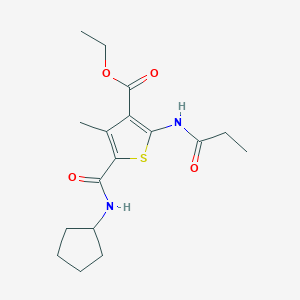
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate: is a complex organic compound with significant research utility. Its molecular formula is C21H22Cl2N2O4S , and it has a molecular weight of 469.4 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This is achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: The cyclopentylamino and propionylamino groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(propionylamino)-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate .
- Ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-(acetylamino)-3-thiophenecarboxylate .
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C17H24N2O4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-4-12(20)19-16-13(17(22)23-5-2)10(3)14(24-16)15(21)18-11-8-6-7-9-11/h11H,4-9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
HBXRSSQKPVRHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2CCCC2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















